molecular formula C14H8Cl2F3N3OS B2589584 2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile CAS No. 339026-55-0

2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

Cat. No.: B2589584
CAS No.: 339026-55-0
M. Wt: 394.19
InChI Key: BQTMIFQFFLGCJE-SNAWJCMRSA-N
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Description

2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is a synthetic organic compound known for its multifaceted applications in chemistry, biology, medicine, and industry. This compound is characterized by a complex molecular structure that contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile typically involves multiple steps, including halogenation, amination, and thiazole ring formation. The starting materials are usually substituted benzyl halides, trifluoromethylthiazoles, and cyanides.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow processes. Reaction conditions are optimized to increase yield and purity, including temperature control, solvent selection, and catalyst usage. Safety protocols are strictly adhered to, given the toxicity of certain intermediates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidative cleavage, especially at the vinyl group.

  • Reduction: : It can be reduced at the nitrile group to form amines.

  • Substitution: : The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Using peroxides or osmium tetroxide under mild conditions.

  • Reduction: : Employing hydrogen gas with palladium on carbon catalysts.

  • Substitution: : Reagents like sodium methoxide or amines.

Major Products Formed:
  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted thiazoles and benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile reactive sites.

Biology: It has applications in studying enzyme inhibition and protein binding, often used in biochemical assays.

Medicine: In pharmacology, it is explored for its potential as an anti-cancer agent due to its ability to interfere with cellular proliferation.

Industry: The compound finds applications in the manufacturing of specialty chemicals and agrochemicals, acting as a precursor or intermediate in various synthetic routes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism involves the interaction with specific enzyme targets, often inhibiting their activity by binding to the active site. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic effects or biochemical responses.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other thiazole derivatives, 2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile stands out due to its unique combination of dichlorobenzyl and trifluoromethyl groups, which enhance its reactivity and biological activity.

List of Similar Compounds:
  • 2-(2-{[(4-Chlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

  • 2-(2-{[(2,6-Difluorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

  • 2-(2-{[(2,6-Dibromobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

Exploring further details or conducting specific research could deepen our understanding of this compound’s vast potential.

Properties

IUPAC Name

2-[(E)-2-[(2,6-dichlorophenyl)methoxyamino]ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N3OS/c15-9-2-1-3-10(16)8(9)7-23-21-5-4-12-22-13(14(17,18)19)11(6-20)24-12/h1-5,21H,7H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTMIFQFFLGCJE-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC=CC2=NC(=C(S2)C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CON/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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